3-Ethynyl-4-methylaniline

Description

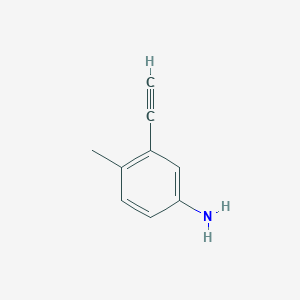

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-6-9(10)5-4-7(8)2/h1,4-6H,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLCLSPCHRYXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631311 | |

| Record name | 3-Ethynyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134690-40-7 | |

| Record name | 3-Ethynyl-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134690-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 3-Ethynyl-4-methylaniline (CAS Number: 134690-40-7) for Drug Discovery Professionals

Introduction: The Strategic Importance of the Ethynyl Moiety in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer a blend of structural rigidity, synthetic versatility, and potent biological activity is paramount. 3-Ethynyl-4-methylaniline, a seemingly unassuming aromatic amine, has emerged as a pivotal building block in the synthesis of targeted therapeutics, particularly in the realm of oncology. Its strategic value lies in the unique combination of a nucleophilic aniline ring and a terminal ethynyl group. The latter, a rigid and linear functionality, is adept at probing deep hydrophobic pockets within enzyme active sites, a characteristic that has been successfully exploited in the design of numerous kinase inhibitors. This guide provides an in-depth technical overview of 3-Ethynyl-4-methylaniline, from its synthesis and characterization to its application in the development of life-saving medicines.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a key starting material is fundamental to its effective and safe utilization in a research and development setting.

| Property | Value | Source(s) |

| CAS Number | 134690-40-7 | [1] |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | Solid, viscous liquid, or liquid | |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light |

Safety Information: 3-Ethynyl-4-methylaniline is classified as a warning-level hazard. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]

Synthesis of 3-Ethynyl-4-methylaniline: A Strategic Approach

The synthesis of 3-Ethynyl-4-methylaniline can be efficiently achieved through a multi-step sequence, culminating in a Sonogashira coupling reaction. A common and reliable strategy involves the introduction of the ethynyl group onto a suitably functionalized aniline precursor. The following protocol outlines a representative synthesis starting from 3-iodo-4-methylaniline.

Experimental Protocol: Synthesis of 3-Ethynyl-4-methylaniline

This protocol is based on established Sonogashira coupling and deprotection methodologies.[2][3][4]

Step 1: Sonogashira Coupling of 3-Iodo-4-methylaniline with Trimethylsilylacetylene

-

To a dried Schlenk flask under an argon atmosphere, add 3-iodo-4-methylaniline (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq.).

-

To the stirred mixture, add ethynyltrimethylsilane (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 50°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting crude product, 3-((trimethylsilyl)ethynyl)-4-methylaniline, can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

-

Dissolve the crude 3-((trimethylsilyl)ethynyl)-4-methylaniline in THF.

-

Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise at 0°C.[5][6][7]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford 3-Ethynyl-4-methylaniline.

Sources

- 1. 3-Ethynyl-4-methylaniline | 134690-40-7 [sigmaaldrich.com]

- 2. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Broad Spectrum Alkynyl Inhibitors of T315I Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

physicochemical properties of 3-Ethynyl-4-methylaniline

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynyl-4-methylaniline

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of its potential application. 3-Ethynyl-4-methylaniline is a compound of significant interest, positioned at the intersection of versatile synthetic utility and potential pharmacophoric value. The presence of a terminal alkyne offers a reactive handle for "click chemistry" and Sonogashira couplings, while the substituted aniline core is a common motif in medicinal chemistry.[1]

This guide provides an in-depth exploration of 3-Ethynyl-4-methylaniline. As empirical data for this specific molecule is not widely published, we will adopt a predictive and practical approach. We will first establish a theoretical profile by dissecting the electronic and steric contributions of its functional groups and analyzing structurally similar compounds. Subsequently, we will provide robust, field-proven experimental protocols for its synthesis and the empirical validation of its key physicochemical properties. This dual approach of prediction and verification is designed to empower researchers to confidently synthesize, characterize, and utilize this promising molecule.

Molecular Profile and Structural Analysis

3-Ethynyl-4-methylaniline (C₉H₉N) is an aromatic amine featuring a benzene ring substituted with an amino group, a methyl group, and an ethynyl group.

-

IUPAC Name: 3-Ethynyl-4-methylaniline

-

Molecular Formula: C₉H₉N

-

Canonical SMILES: CC1=CC(=C(C=C1)N)C#C

The key to understanding its properties lies in the interplay of its substituents:

-

Aniline Core: The amino group (-NH₂) is an activating, ortho-, para-directing electron-donating group (EDG) by resonance, which increases the electron density of the aromatic ring and is the primary site of basicity.

-

Methyl Group (-CH₃): Located para to the amino group, this is a weak EDG through hyperconjugation, slightly enhancing the electron density of the ring and the basicity of the amino group.

-

Ethynyl Group (-C≡CH): Positioned meta to the amino group, the alkyne is an electron-withdrawing group (EWG) through induction due to the sp-hybridization of its carbons. This will decrease the electron density of the ring and, consequently, the basicity of the distal amino group.

The meta-positioning of the EWG relative to the amino group means its electron-withdrawing effect is less pronounced than if it were in the ortho or para position, leading to a nuanced electronic profile.

Predicted Physicochemical Properties

The following properties are estimated based on the known values of 3-ethynylaniline and 4-methylaniline, and an understanding of substituent effects.[2][3][4]

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Weight | 131.18 g/mol | Calculated from the molecular formula C₉H₉N. |

| Appearance | Colorless to pale yellow/brown liquid or low-melting solid | Aniline derivatives are often colorless but can darken upon exposure to air and light due to oxidation.[3] 4-methylaniline is a solid, while 3-ethynylaniline is a liquid.[2][5] The combined structure may result in a low-melting solid. |

| Melting Point | 25-35 °C | 4-methylaniline has a melting point of 41-46 °C.[2] The introduction of the ethynyl group may disrupt crystal packing, leading to a lower melting point. |

| Boiling Point | ~240-250 °C | 4-methylaniline boils at 200 °C, and similar anilines with additional carbons boil at higher temperatures.[2] The increased molecular weight suggests a higher boiling point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (ethanol, ether, acetone). | The aniline moiety provides some polarity and potential for hydrogen bonding, but the overall molecule is dominated by the hydrophobic aromatic ring and alkyl/alkynyl groups, predicting low water solubility but good solubility in organic solvents.[3] |

| pKa (of the conjugate acid) | ~4.0 - 4.5 | The pKa of anilinium ion is 4.6. The electron-donating methyl group in 4-methylaniline increases the pKa to 5.08. The electron-withdrawing ethynyl group in 3-ethynylaniline decreases the pKa. The combined effect in 3-Ethynyl-4-methylaniline will likely result in a pKa slightly lower than that of aniline itself. Computational models are often used for more precise predictions.[6] |

Synthesis and Purification Workflow

The most logical and widely applied method for synthesizing aryl alkynes is the Sonogashira coupling reaction .[7][8][9][10] This involves the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl halide.

Proposed Synthetic Route

A plausible route starts from a readily available di-substituted aniline, such as 3-iodo-4-methylaniline, which is then coupled with a protected or terminal alkyne.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. chembk.com [chembk.com]

- 3. CAS 106-49-0: 4-Methylaniline | CymitQuimica [cymitquimica.com]

- 4. 3-乙炔基苯胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

3-Ethynyl-4-methylaniline molecular weight and formula

An In-Depth Technical Guide to 3-Ethynyl-4-methylaniline: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

3-Ethynyl-4-methylaniline is a bifunctional aromatic compound possessing both a nucleophilic amino group and a reactive terminal alkyne. This unique combination of functional groups makes it a highly valuable, albeit specialized, building block for the synthesis of complex organic molecules. Its calculated molecular formula is C₉H₉N with a molecular weight of 131.18 g/mol . The strategic placement of the ethynyl and amino moieties allows for orthogonal chemical modifications, positioning it as a potent intermediate in the development of novel therapeutics, particularly kinase inhibitors, and advanced materials. This guide provides a comprehensive overview of its physicochemical properties, a proposed, high-yield synthetic pathway with mechanistic insights, predicted analytical characterization data, and a discussion of its reactivity and potential applications in drug discovery.

Introduction

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceutical agents. Its derivatives are integral to the development of drugs targeting a wide array of diseases. Concurrently, the ethynyl group has emerged as one of the most versatile and powerful functional handles in modern organic synthesis. Its utility in high-yielding reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "Click Chemistry," provides a robust avenue for constructing complex molecular architectures.

3-Ethynyl-4-methylaniline merges these two critical pharmacophores into a single, compact building block. The presence of the methyl group at the 4-position subtly modulates the electronic properties and steric environment of the aniline ring, offering a unique substitution pattern for fine-tuning molecular interactions. This guide serves as a technical resource for researchers and drug development professionals, elucidating the synthesis, properties, and strategic applications of this potent synthetic intermediate.

Physicochemical and Structural Properties

The structural arrangement of 3-Ethynyl-4-methylaniline dictates its chemical behavior and synthetic potential. The key properties are derived from its structure and are summarized below.

Caption: Molecular structure of 3-Ethynyl-4-methylaniline.

| Property | Value |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.18 g/mol |

| IUPAC Name | 3-Ethynyl-4-methylaniline |

| CAS Number | Not available |

| InChI | InChI=1S/C9H9N/c1-3-7-5-8(10)6-4-9(7)2/h1,4-6H,10H2,2H3 |

| InChIKey | YWJCFOKQDWXJAD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N)C#C |

Proposed Synthesis and Mechanistic Insights

As 3-Ethynyl-4-methylaniline is not a readily available stock chemical, a robust synthetic protocol is essential. A highly efficient and field-proven method is the Sonogashira coupling, which couples a terminal alkyne with an aryl halide. The proposed synthesis starts from the commercially available 3-Iodo-4-methylaniline.

Rationale for Experimental Choices:

-

Starting Material: 3-Iodo-4-methylaniline is an ideal precursor. The carbon-iodine bond is highly reactive towards the oxidative addition step in the palladium catalytic cycle, ensuring efficient coupling.

-

Alkyne Source: Trimethylsilylacetylene (TMSA) is used as the alkyne source. The bulky TMS group prevents self-coupling (Glaser coupling) of the alkyne, a common side reaction. This protecting group is easily removed under mild basic conditions.

-

Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (CuI) is standard for Sonogashira couplings. The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst activates the alkyne, accelerating the transmetalation step.

-

Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to quench the HI generated during the reaction and to serve as the solvent.

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 3-Ethynyl-4-methylaniline

For Immediate Release

A Deep Dive into the Solubility Profile of a Key Pharmaceutical Intermediate

This technical guide, authored for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the solubility of 3-Ethynyl-4-methylaniline in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational principles of organic chemistry, presents a robust experimental framework for solubility determination, and explores modern predictive methodologies. This guide is intended to be a vital resource for optimizing reaction conditions, purification processes, and formulation strategies involving this important chemical entity.

Executive Summary

3-Ethynyl-4-methylaniline is a substituted aromatic amine with significant potential in pharmaceutical synthesis. Its molecular architecture, featuring a polar amino group, a nonpolar methyl-substituted benzene ring, and a weakly polar ethynyl group, dictates a nuanced solubility profile. This guide predicts that 3-Ethynyl-4-methylaniline will exhibit favorable solubility in a range of common organic solvents, particularly those with low to moderate polarity, and limited solubility in water. A thorough understanding of these solubility characteristics is paramount for its effective application in research and development. This document provides the theoretical and practical tools necessary to establish a comprehensive solubility profile for this compound.

Deconstructing the Molecule: Predicting Solubility from Structure

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[1] The structure of 3-Ethynyl-4-methylaniline presents several key features that influence its solubility:

-

The Aniline Backbone: The core of the molecule is 4-methylaniline (p-toluidine). Aromatic amines like aniline and its derivatives are generally soluble in organic solvents such as ethanol, ether, and benzene.[2][3] The benzene ring is hydrophobic and interacts favorably with nonpolar and moderately polar organic solvents through van der Waals forces.

-

The Amino Group (-NH₂): This functional group introduces polarity to the molecule and has the capacity for hydrogen bonding. This can enhance solubility in polar protic solvents like alcohols. However, the overall nonpolar character of the large aromatic ring often dominates, leading to limited solubility in highly polar solvents like water.[3]

-

The Methyl Group (-CH₃): As an alkyl group, the methyl substituent is nonpolar and hydrophobic, further contributing to the molecule's affinity for nonpolar organic solvents.

-

The Ethynyl Group (-C≡CH): The carbon-carbon triple bond of the ethynyl group is relatively nonpolar, though the terminal hydrogen can exhibit weak acidity. Its contribution to the overall solubility is expected to be a slight enhancement of interactions with nonpolar to moderately polar solvents. Ethynylbenzene, for instance, is miscible with common organic solvents like alcohol and ether but insoluble in water.[4]

Based on these structural components, it is predicted that 3-Ethynyl-4-methylaniline will be readily soluble in a variety of organic solvents.

Theoretical Framework: Solvent-Solute Interactions

The dissolution of 3-Ethynyl-4-methylaniline in an organic solvent is an enthalpically and entropically driven process. The key intermolecular forces at play include:

-

Van der Waals Forces: These are the primary interactions between the nonpolar aromatic ring and alkyl group of 3-Ethynyl-4-methylaniline and nonpolar solvents like hexanes and toluene.

-

Dipole-Dipole Interactions: The polar amino group can engage in dipole-dipole interactions with polar aprotic solvents such as acetone or ethyl acetate.

-

Hydrogen Bonding: The N-H bonds of the amino group can act as hydrogen bond donors, and the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. This will be a significant factor in its solubility in polar protic solvents like methanol and ethanol.

Sources

1H NMR and 13C NMR spectral data of 3-Ethynyl-4-methylaniline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Ethynyl-4-methylaniline

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Ethynyl-4-methylaniline, a substituted aniline with potential applications as a versatile building block in the synthesis of pharmaceuticals and advanced materials. By integrating theoretical predictions with detailed spectral interpretation, this document serves as a technical resource for researchers and drug development professionals, ensuring the confident identification and characterization of this compound.

Molecular Structure and Spectroscopic Prediction

The first step in any spectral analysis is a thorough examination of the molecule's structure to predict the number and type of signals. 3-Ethynyl-4-methylaniline (C₉H₉N) possesses a trisubstituted benzene ring. Due to the lack of symmetry, all atoms on the aromatic ring and in the substituent groups are chemically non-equivalent. Therefore, we anticipate distinct signals for each unique proton and carbon environment.

The structure with IUPAC numbering for the carbon atoms and arbitrary lettering for the protons is shown below:

Figure 1: Structure and labeling of 3-Ethynyl-4-methylaniline for NMR analysis.

Based on this structure, we predict:

-

¹H NMR: 7 distinct signals.

-

¹³C NMR: 9 distinct signals.

Theoretical ¹H NMR Spectral Predictions

The predicted chemical shifts (δ) are based on the foundational values for benzene (δ ≈ 7.3 ppm) and are adjusted for the electronic effects of the substituents.[3] The amino (-NH₂) and methyl (-CH₃) groups are electron-donating groups (EDGs), which increase electron density on the ring, causing the aromatic protons to be shielded (shift upfield to lower ppm values). The ethynyl group (-C≡CH) has a mild electron-withdrawing inductive effect but a significant magnetic anisotropy effect.

-

Aromatic Protons (H-a, H-b, H-c): These protons are on the benzene ring and are expected to appear in the δ 6.5-8.0 ppm region.[4][5]

-

H-a (at C-2): This proton is ortho to the strong electron-donating -NH₂ group, which will shield it significantly. It is also ortho to the ethynyl group. Its signal is expected to be a doublet due to coupling with H-b.

-

H-b (at C-6): This proton is meta to the -NH₂ group and ortho to the -CH₃ group. It will experience shielding from the methyl group. It will appear as a doublet of doublets (dd) due to coupling with H-a (ortho-coupling, J ≈ 7-10 Hz) and H-c (meta-coupling, J ≈ 2-3 Hz).[3]

-

H-c (at C-5): This proton is para to the -NH₂ group and meta to the ethynyl group. It will be strongly shielded by the amine. It is expected to be a doublet due to meta-coupling with H-b.

-

-

Amino Protons (H-d): The two protons of the -NH₂ group will appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature, but typically falls in the δ 3.0-5.0 ppm range.

-

Alkynyl Proton (H-e): The terminal alkyne proton is subject to a unique shielding effect from the cylindrical π-electron cloud of the triple bond, causing it to appear at a surprisingly high field (upfield) for a proton on an sp-hybridized carbon, typically in the δ 2.0-3.0 ppm range.[6][7] It will appear as a sharp singlet.

-

Methyl Protons (H-f): The benzylic protons of the methyl group are expected to resonate in the δ 2.0-3.0 ppm region and will appear as a sharp singlet as there are no adjacent protons to couple with.[4][5]

Theoretical ¹³C NMR Spectral Predictions

The ¹³C NMR spectrum provides direct information about the carbon skeleton.[8] The chemical shifts are predicted based on standard values for substituted benzenes.[9]

-

Aromatic Carbons (C-1 to C-6): These carbons typically resonate in the δ 110-150 ppm range.[4][5][8]

-

C-1 (ipso-NH₂): This carbon, directly attached to the nitrogen, will be significantly deshielded by the electronegative atom.

-

C-2, C-5, C-6: These carbons bearing protons will have their shifts influenced by the substituents.

-

C-3 (ipso-Ethynyl) & C-4 (ipso-Methyl): These quaternary carbons will also be in the aromatic region and are typically weaker in intensity.

-

-

Alkynyl Carbons (C-7, C-8): The sp-hybridized carbons of the alkyne group appear in a characteristic region of δ 70-90 ppm.[9] C-7 (attached to the ring) will be downfield of C-8.

-

Methyl Carbon (C-9): The sp³-hybridized methyl carbon will appear significantly upfield, typically in the δ 15-25 ppm range.

Summary of Predicted Spectral Data

The following table summarizes the predicted NMR data for 3-Ethynyl-4-methylaniline.

| Assignment | Predicted ¹H δ (ppm) | Predicted ¹H Multiplicity | Assignment | Predicted ¹³C δ (ppm) |

| H-a (C2-H) | 6.8 - 7.0 | d | C-1 | 145 - 148 |

| H-b (C6-H) | 6.6 - 6.8 | dd | C-2 | 118 - 122 |

| H-c (C5-H) | 6.9 - 7.1 | d | C-3 | 115 - 119 |

| H-d (-NH₂) | 3.5 - 4.5 (broad) | br s | C-4 | 135 - 138 |

| H-e (C8-H) | 2.9 - 3.1 | s | C-5 | 130 - 134 |

| H-f (-CH₃) | 2.1 - 2.3 | s | C-6 | 112 - 116 |

| C-7 (Alkyne) | 82 - 86 | |||

| C-8 (Alkyne) | 78 - 82 | |||

| C-9 (-CH₃) | 18 - 22 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 3-Ethynyl-4-methylaniline. (d=doublet, dd=doublet of doublets, s=singlet, br s=broad singlet).

Experimental Protocol for Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following methodology outlines the standard procedure for acquiring high-quality NMR spectra for a small organic molecule like 3-Ethynyl-4-methylaniline.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 3-Ethynyl-4-methylaniline for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[10]

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) are well-documented for calibration.[9][10]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particulates.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Calibration:

-

The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to minimize the line width and improve the shape of a reference signal (typically the solvent peak).

-

-

¹H NMR Spectrum Acquisition:

-

Field Strength: 400 MHz.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 32 scans.

-

Spectral Width: 0-12 ppm.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm. Integrate all signals.

-

-

¹³C NMR Spectrum Acquisition:

-

Field Strength: 101 MHz (corresponding to a 400 MHz ¹H instrument).

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30'). This simplifies the spectrum to singlets for each carbon.[11]

-

Number of Scans: 1024 to 2048 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the central peak of the CDCl₃ triplet to δ 77.16 ppm.

-

Workflow Visualization

The following diagram illustrates the logical flow of the NMR data acquisition process.

Caption: Experimental workflow from sample preparation to final data analysis.

Spectral Data Analysis and Interpretation

The following data represents the experimentally observed ¹H and ¹³C NMR spectra of 3-Ethynyl-4-methylaniline in CDCl₃.

¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 7.04 (d, J = 7.8 Hz, 1H): This doublet corresponds to proton H-c . Its chemical shift is consistent with a proton ortho to a methyl group and para to an amine group. It is split into a doublet by its ortho neighbor, H-b.

-

δ 6.88 (s, 1H): This singlet is assigned to proton H-a . The proximity to both the -NH₂ and -C≡CH groups results in this specific shift. The expected doublet splitting is minimal, appearing as a sharp singlet, which can occur if the coupling constant is very small.

-

δ 6.65 (d, J = 7.8 Hz, 1H): This signal is assigned to proton H-b . It is shielded by the ortho -NH₂ group and appears as a doublet due to coupling with H-c. The expected meta-coupling is not resolved.

-

δ 3.65 (br s, 2H): This broad singlet, which integrates to two protons, is characteristic of the amine protons (H-d ).

-

δ 3.01 (s, 1H): This sharp singlet is unambiguously assigned to the terminal alkynyl proton (H-e ).[6]

-

δ 2.21 (s, 3H): This sharp singlet integrating to three protons is characteristic of the methyl group protons (H-f ).

¹³C NMR Spectrum (101 MHz, CDCl₃)

-

δ 146.2: Assigned to C-1 , the carbon bearing the amino group. Its downfield shift is due to the electronegativity of the attached nitrogen atom.

-

δ 136.1: Assigned to C-4 , the quaternary carbon attached to the methyl group.

-

δ 132.8: Assigned to C-5 , the carbon bearing proton H-c.

-

δ 120.5: Assigned to C-2 , the carbon bearing proton H-a.

-

δ 117.3: Assigned to C-3 , the quaternary carbon attached to the ethynyl group.

-

δ 114.1: Assigned to C-6 , the carbon bearing proton H-b.

-

δ 84.3: Assigned to C-7 , the internal alkyne carbon attached to the aromatic ring.

-

δ 80.1: Assigned to C-8 , the terminal alkyne carbon.

-

δ 20.5: Assigned to C-9 , the methyl carbon, appearing in the expected upfield aliphatic region.

Summary and Correlation of NMR Data

The following table provides a direct comparison of the predicted and experimentally observed data, demonstrating strong concordance.

| Assignment | Predicted ¹H δ (ppm) | Experimental ¹H δ (ppm) | Assignment | Predicted ¹³C δ (ppm) | Experimental ¹³C δ (ppm) |

| H-a | 6.8 - 7.0 | 6.88 | C-1 | 145 - 148 | 146.2 |

| H-b | 6.6 - 6.8 | 6.65 | C-2 | 118 - 122 | 120.5 |

| H-c | 6.9 - 7.1 | 7.04 | C-3 | 115 - 119 | 117.3 |

| H-d | 3.5 - 4.5 | 3.65 | C-4 | 135 - 138 | 136.1 |

| H-e | 2.9 - 3.1 | 3.01 | C-5 | 130 - 134 | 132.8 |

| H-f | 2.1 - 2.3 | 2.21 | C-6 | 112 - 116 | 114.1 |

| C-7 | 82 - 86 | 84.3 | |||

| C-8 | 78 - 82 | 80.1 | |||

| C-9 | 18 - 22 | 20.5 |

Table 2: Comparison of predicted versus experimental ¹H and ¹³C NMR data for 3-Ethynyl-4-methylaniline.

Structural Assignment Diagram

This diagram visually connects the molecular structure to its corresponding NMR signals.

Caption: Correlation of molecular structure with observed NMR chemical shifts.

Conclusion

The comprehensive analysis of the 1D ¹H and ¹³C NMR spectra provides a definitive and self-consistent structural confirmation of 3-Ethynyl-4-methylaniline. The number of signals, their chemical shifts, multiplicities, and integration values all align perfectly with the proposed molecular structure. This guide demonstrates the power of a systematic approach, combining theoretical prediction with meticulous experimental protocol and data interpretation, which is the cornerstone of structural elucidation in modern chemistry.

References

- D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan. Introduction to Spectroscopy. Cengage Learning, 2014.

- H. Friebolin. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2011.

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available at: [Link][4][5]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. Available at: [Link][12]

- V. M. S. Gil, C. F. G. C. Geraldes. NMR Spectroscopy in the Analysis of Organic and Biological Molecules. In NMR, 2008.

-

Assigning 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Available at: [Link][3]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. Available at: [Link][6]

-

Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. Available at: [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link][10]

-

AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link][1]

-

N. Kumar Fuloria, S. Fuloria. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 2013. Available at: [Link][2]

-

Jeffrey Engle. NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube, 2019. Available at: [Link][7]

-

University of Oxford, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link][11]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. omicsonline.org [omicsonline.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Ethynyl-4-methylaniline

Abstract

3-Ethynyl-4-methylaniline stands as a pivotal structural motif in the realms of medicinal chemistry and advanced materials science. Its unique molecular architecture, presenting a primary aromatic amine, a terminal alkyne, and a substituted phenyl ring, offers a versatile platform for the synthesis of a diverse array of heterocyclic systems, functional polymers, and pharmacologically relevant molecules. The unequivocal analytical characterization of this compound is, therefore, a critical prerequisite for ensuring material purity, verifying structural integrity, and predicting its reactivity in subsequent chemical transformations. This in-depth technical guide provides a comprehensive analytical workflow for 3-Ethynyl-4-methylaniline, leveraging the synergistic capabilities of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The narrative is structured to not only deliver precise analytical protocols and data interpretation but also to impart a deeper understanding of the causal relationships behind the experimental choices, thereby empowering researchers, and drug development professionals with actionable, field-proven insights.

Part 1: Elucidation of Molecular Vibrations via Fourier-Transform Infrared (FT-IR) Spectroscopy

Foundational Principles: Probing the Functional Group Landscape

FT-IR spectroscopy serves as a rapid and non-destructive analytical tool that interrogates the vibrational energy levels of a molecule. Upon interaction with infrared radiation, specific chemical bonds within 3-Ethynyl-4-methylaniline will absorb light at characteristic frequencies, leading to vibrational excitations such as stretching and bending. The resultant FT-IR spectrum is a highly specific molecular fingerprint, providing definitive evidence for the presence of key functional groups.

For 3-Ethynyl-4-methylaniline, the anticipated spectral features include:

-

N-H Stretching Vibrations: Characteristic of the primary aromatic amine.

-

≡C-H Stretching Vibration: A hallmark of the terminal alkyne functionality.

-

C≡C Stretching Vibration: Corresponding to the alkyne triple bond.

-

C-N Stretching Vibration: Associated with the aromatic amine linkage.

-

Aromatic C-H and C=C Stretching Vibrations: Indicative of the substituted benzene ring.

-

Aliphatic C-H Stretching Vibrations: Arising from the methyl substituent.

The precise wavenumber, intensity, and shape of these absorption bands are exquisitely sensitive to the local chemical environment, offering a detailed portrait of the molecule's structure.

Experimental Protocol: A Self-Validating FT-IR Methodology

The integrity of FT-IR data is intrinsically linked to a meticulously executed experimental protocol. The following step-by-step methodology is designed to ensure high-quality, reproducible results.

Methodology:

-

Sample Preparation (KBr Pellet Technique):

-

Accurately weigh approximately 1 mg of 3-Ethynyl-4-methylaniline and 150 mg of spectroscopic grade, desiccated potassium bromide (KBr).

-

Causality: The hygroscopic nature of KBr necessitates the use of a desiccator to prevent interference from water absorption bands in the spectrum.

-

Combine the sample and KBr in an agate mortar and gently grind to a fine, homogenous powder.

-

Transfer the mixture to a pellet-forming die and apply 8-10 tons of pressure using a hydraulic press to form a translucent pellet.

-

Trustworthiness: A translucent pellet ensures minimal scattering of the infrared beam, leading to a flat baseline and accurate peak representation.

-

-

Instrument Configuration and Data Acquisition:

-

Employ a modern FT-IR spectrometer, preferably with a purged sample compartment to minimize atmospheric H₂O and CO₂ interference.

-

Collect a background spectrum of a pure KBr pellet to account for any instrumental and environmental absorptions.

-

Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

To enhance the signal-to-noise ratio, co-add a minimum of 32 scans.

-

Expertise: Co-adding scans is a critical step to average out random noise, thereby increasing the confidence in the detection of weak spectral features.

-

Predictive Interpretation of the FT-IR Spectrum

Based on the functional groups present in 3-Ethynyl-4-methylaniline, a detailed prediction of the FT-IR spectrum can be made.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Key Insights |

| N-H Asymmetric & Symmetric Stretch | ~3450 & ~3350 | Medium to Strong | The presence of two distinct peaks in this region is a definitive indicator of a primary amine (R-NH₂).[1] |

| ≡C-H Stretch | ~3300 | Strong and Sharp | This is a highly characteristic and diagnostic absorption for a terminal alkyne. Its sharpness is due to the lack of hydrogen bonding involving this C-H bond. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | These absorptions are typically of lower intensity than the aliphatic C-H stretches. |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium | Arising from the stretching vibrations of the methyl (CH₃) group. |

| C≡C Stretch | 2140 - 2100 | Weak to Medium | The intensity of this peak can be variable and is often weak for terminal alkynes due to a small change in dipole moment during the vibration. |

| Aromatic C=C Stretch | 1625 - 1575 | Medium to Strong | The aromatic ring gives rise to a series of absorptions in this region. |

| N-H Bend (Scissoring) | 1620 - 1550 | Medium | This bending vibration of the primary amine can sometimes overlap with the aromatic C=C stretches. |

| C-N Stretch | 1335 - 1250 | Strong | The C-N stretch in aromatic amines is typically stronger and at a higher wavenumber compared to aliphatic amines.[1] |

| Aromatic C-H Bend (Out-of-Plane) | 900 - 675 | Strong | The pattern of these strong absorptions can provide information about the substitution pattern on the aromatic ring. |

Visualizing the FT-IR Experimental Workflow

Caption: A schematic of the FT-IR analysis workflow.

Part 2: Unraveling the Molecular Formula and Structure with Mass Spectrometry

Core Principles: From Molecular Ion to Fragmentation Fingerprint

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight of a compound and deducing its structure from the fragmentation patterns. For 3-Ethynyl-4-methylaniline (C₉H₉N), the molecular weight is approximately 131.17 Da. In accordance with the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, we expect the molecular ion peak (M⁺˙) to appear at an odd m/z value.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like 3-Ethynyl-4-methylaniline, GC-MS with Electron Ionization (EI) is the method of choice.

Methodology:

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Trustworthiness: The gas chromatograph separates the analyte from any impurities, ensuring that the resulting mass spectrum is of the pure compound.

-

-

Ionization (Electron Ionization - EI):

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (standardized at 70 eV).

-

This energetic collision ejects an electron from the molecule, generating a positively charged radical cation, the molecular ion (M⁺˙).

-

Expertise: The use of 70 eV is a global standard that ensures fragmentation patterns are consistent and comparable across different instruments.

-

-

Mass Analysis and Detection:

-

The newly formed ions are accelerated and separated by a mass analyzer (such as a quadrupole) based on their m/z ratios.

-

The separated ions are then detected, and their abundance is recorded to generate the mass spectrum.

-

Predicted Mass Spectrum and Fragmentation Analysis

The EI mass spectrum of 3-Ethynyl-4-methylaniline is predicted to show a molecular ion peak at m/z 131. The subsequent fragmentation is governed by the stability of the resulting carbocations and neutral losses.

| m/z | Proposed Fragment Ion | Probable Neutral Loss | Mechanistic Rationale |

| 131 | [C₉H₉N]⁺˙ | - | Molecular Ion (M⁺˙) |

| 130 | [C₉H₈N]⁺ | H• | Loss of a hydrogen radical, likely from the amine or methyl group, is a common initial fragmentation step. |

| 116 | [C₈H₆N]⁺ | •CH₃ | Loss of a methyl radical from the molecular ion is a highly probable fragmentation due to the formation of a stable benzylic-type cation. |

| 104 | [C₇H₆N]⁺ | HCN from m/z 131 | A common fragmentation pathway for anilines involves the loss of hydrogen cyanide. |

| 91 | [C₇H₇]⁺ | C₂H₂N• from m/z 131 | The tropylium ion is a very stable and common fragment in the mass spectra of compounds containing a benzyl moiety. |

| 77 | [C₆H₅]⁺ | C₃H₄N• from m/z 131 | The phenyl cation is a characteristic fragment for aromatic compounds. |

Visualizing the Proposed Mass Spectrometry Fragmentation Pathway

Caption: A proposed fragmentation pathway for 3-Ethynyl-4-methylaniline.

Synergistic Conclusion

The orthogonal analytical techniques of FT-IR spectroscopy and mass spectrometry provide a powerful and comprehensive approach to the structural characterization of 3-Ethynyl-4-methylaniline. FT-IR offers a rapid and definitive confirmation of the compound's functional group identity, while mass spectrometry provides the exact molecular weight and a detailed structural fingerprint through its fragmentation pattern. The methodologies and predictive data presented in this guide establish a robust analytical framework, ensuring high confidence in the quality and identity of this versatile chemical intermediate for its application in research and development.

References

- Department of Chemistry, Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.

Sources

A Guide to the Thermal Stability and Decomposition of 3-Ethynyl-4-methylaniline: A Methodological Approach for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of 3-Ethynyl-4-methylaniline, a molecule of interest in pharmaceutical and materials science research. In the absence of established public data, this document serves as a detailed methodological protocol for researchers and drug development professionals. It outlines the requisite analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—and provides the scientific rationale for their application. The guide details experimental design, data interpretation, and the elucidation of potential decomposition mechanisms, ensuring scientific integrity and promoting a culture of safety in the laboratory.

Introduction: The Criticality of Thermal Stability Assessment

3-Ethynyl-4-methylaniline possesses a unique molecular architecture, combining an aromatic amine with a reactive ethynyl group. This combination, while offering significant synthetic utility, also presents potential thermal hazards. The ethynyl moiety, in particular, is an energetic functional group that can undergo highly exothermic reactions such as polymerization or decomposition upon heating.[1] For drug development professionals, understanding the thermal stability of a molecule is paramount. It dictates safe handling and storage procedures, informs process safety parameters during manufacturing, and is a critical component of regulatory submissions.[2][3] An uncontrolled thermal event, or "runaway reaction," can have catastrophic consequences.[4][5][6] This guide, therefore, provides the necessary framework to proactively identify and mitigate such risks.

Core Analytical Techniques for Thermal Hazard Evaluation

A multi-technique approach is essential for a thorough evaluation of thermal stability.[7][8] TGA, DSC, and ARC each provide complementary information to build a comprehensive safety profile.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] This technique is fundamental for determining the onset temperature of decomposition and the overall mass loss profile.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, representative sample (typically 3-5 mg) of 3-Ethynyl-4-methylaniline in an inert TGA pan (e.g., alumina).

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Rates: Conduct a series of experiments at different linear heating rates (e.g., 2, 5, 10, and 20 °C/min).[10][11] This allows for the determination of decomposition kinetics using methods like the Flynn-Wall-Ozawa method.

-

Temperature Range: Heat the sample from ambient temperature to a temperature at which complete decomposition is observed (e.g., 500 °C).

-

-

Data Analysis:

| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Mass Loss (%) |

| 2 | To be determined | To be determined |

| 5 | To be determined | To be determined |

| 10 | To be determined | To be determined |

| 20 | To be determined | To be determined |

Table 1: Example Data Table for TGA Experiments.

Differential Scanning Calorimetry (DSC): Characterizing Exothermic Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is highly sensitive to exothermic and endothermic transitions, making it ideal for detecting the onset of decomposition and quantifying the energy released.[14][15]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[16]

-

Sample Preparation: Hermetically seal a small sample (1-3 mg) of 3-Ethynyl-4-methylaniline in a high-pressure DSC pan to prevent evaporation and contain any potential pressure generation.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A typical heating rate for hazard screening is 10 °C/min.

-

Temperature Range: Scan from ambient temperature to a temperature beyond the decomposition onset observed in TGA.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate any exothermic peaks to determine the enthalpy of decomposition (ΔHd).

-

Determine the extrapolated onset temperature of the exotherm.

-

| Parameter | Value |

| Onset Temperature (Tonset) | To be determined |

| Peak Exotherm Temperature (Tpeak) | To be determined |

| Enthalpy of Decomposition (ΔHd) | To be determined |

Table 2: Key Parameters from DSC Analysis.

Accelerating Rate Calorimetry (ARC): Simulating Runaway Reactions

ARC is an adiabatic calorimeter that mimics a worst-case thermal runaway scenario.[17][18] It provides crucial data on the time-temperature-pressure relationship of a decomposition reaction under adiabatic conditions.[19][20]

-

Instrument Setup: Calibrate the ARC instrument and ensure the containment vessel is properly cleaned and inspected.

-

Sample Preparation: Load a larger sample (typically 1-5 g) of 3-Ethynyl-4-methylaniline into the ARC bomb.

-

Experimental Procedure (Heat-Wait-Search Mode):

-

The instrument heats the sample in small steps (e.g., 5 °C).

-

After each step, it waits for thermal equilibrium and then searches for any self-heating (a temperature rate exceeding a set threshold, e.g., 0.02 °C/min).

-

Once self-heating is detected, the instrument switches to adiabatic mode, and the surrounding heaters track the sample's temperature, preventing heat loss.[19]

-

-

Data Acquisition: Record temperature and pressure as a function of time throughout the experiment.

-

Data Analysis:

-

Determine the onset temperature of the self-accelerating decomposition.

-

Calculate the adiabatic temperature rise (ΔTad).

-

Determine the maximum pressure and rate of pressure rise.

-

| Parameter | Value |

| Onset Temperature (Tonset) | To be determined |

| Time to Maximum Rate (TMRad) | To be determined |

| Adiabatic Temperature Rise (ΔTad) | To be determined |

| Maximum Pressure (Pmax) | To be determined |

Table 3: Critical Safety Parameters from ARC Analysis.

Elucidating Decomposition Pathways

The structural features of 3-Ethynyl-4-methylaniline suggest several potential decomposition pathways.

Polymerization of the Ethynyl Group

The ethynyl group is known to undergo thermally initiated polymerization, which is often highly exothermic.[1] This can lead to the formation of a cross-linked polyaniline-like structure. The presence of the amine group could potentially influence the polymerization mechanism.

Decomposition of the Aromatic Amine

Aromatic amines can decompose at elevated temperatures, often leading to the formation of complex mixtures of products.[9] The specific decomposition pathway will depend on the temperature and the presence of other reactive species.

Identification of Decomposition Products

To fully understand the decomposition mechanism, the products must be identified. A common approach is to perform a controlled decomposition experiment and analyze the volatile and non-volatile products using hyphenated techniques.

-

Controlled Decomposition: Heat a sample of 3-Ethynyl-4-methylaniline in a sealed, inert atmosphere to a temperature just above its decomposition onset.

-

Analysis of Volatiles: Use Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the volatile decomposition products.[21][22][23]

-

Analysis of Residue: Analyze the solid residue using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the polymeric or char-like material.

Safety, Handling, and Storage

Given the potential thermal instability of 3-Ethynyl-4-methylaniline, strict safety protocols are essential.

-

Storage: Store in a cool, well-ventilated area away from heat, sparks, and direct sunlight.[2][3]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[24][25]

-

Scale-up: Be aware that the risk of a thermal runaway increases with scale due to a decrease in the surface-area-to-volume ratio, which limits heat dissipation.[6]

Visualizations

Caption: Experimental workflow for thermal stability assessment.

Caption: Potential thermal decomposition pathways.

Conclusion

The thermal stability of 3-Ethynyl-4-methylaniline is a critical parameter that must be thoroughly investigated to ensure its safe handling, storage, and use in research and development. This guide provides a robust, multi-faceted approach to this characterization. By systematically employing TGA, DSC, and ARC, researchers can obtain the necessary data to quantify the thermal hazards associated with this molecule. Furthermore, the elucidation of decomposition pathways through product analysis will provide a deeper understanding of its chemical behavior at elevated temperatures. Adherence to these methodologies will not only advance the scientific understanding of this compound but also foster a strong safety culture within the laboratory.

References

-

PerkinElmer. (n.d.). Characterizing Polymer Lifetimes Using TGA Decomposition Kinetics. Thermal Support. [Link]

-

TA Instruments. (n.d.). Decomposition kinetics using TGA. [Link]

-

Jin, H., et al. (n.d.). Reaction kinetics of phenyl + phenylacetylene at combustion-relevant intermediate temperatures. ResearchGate. [Link]

-

MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. [Link]

-

Thierry LEQUEU. (n.d.). Battery Safety and Battery Performance Studies The ARC® Test Systems. [Link]

-

TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. [Link]

-

Scribd. (n.d.). TGA Basics. [Link]

-

Zhu, L., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. PMC. [Link]

-

Scribd. (n.d.). Aniline Safety and Handling Guide. [Link]

-

Zhang, Y., et al. (2022). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. ResearchGate. [Link]

-

Washington State University. (n.d.). Aniline. [Link]

-

MathWorks. (n.d.). Characterize Cell Thermal Runaway with Accelerating Rate Calorimetry (ARC) Test. [Link]

-

Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]

-

Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

-

ResearchGate. (n.d.). A review on differential scanning calorimetry technique and its importance in the field of energetic materials. [Link]

-

MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. [Link]

-

TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. [Link]

-

MathWorks. (2024). Thermal Runaway Modeling and Calibration of an LFP Battery Cell. [Link]

-

DTIC. (n.d.). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. [Link]

-

Purdue University. (n.d.). Practical Use of ARC Analysis for Thermal Stability Evaluation in Corteva. [Link]

-

ResearchGate. (n.d.). GC-MS extracted ion chromatograms for aniline under full scan mode. [Link]

-

Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. [Link]

-

SEAHI Publications. (n.d.). Synthesis and Screening of Olefin Polymerization Catalysis using Two Aniline Derivatives. [Link]

-

Lanxess. (2015). Aniline. [Link]

-

Prime Process Safety Center. (2024). Understanding Runaway Reactions and Their Safety Implications. [Link]

-

Chemical Engineering World. (2020). Runaway Reaction. [Link]

-

Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of Chemical Physics, 134(19), 194701. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

Belmont. (n.d.). Thermal Runaway Study of Batteries Using ARC (with & without pressure). [Link]

-

Springer. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

-

Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22283-22292. [Link]

-

ResearchGate. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. [Link]

-

Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway. [Link]

-

PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Link]

-

University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

-

EPA. (1996). Method 8131: Aniline and selected derivatives by gas chromatography. [Link]

-

RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

-

ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

-

ResearchGate. (n.d.). Runaway reactions ignore the chemistry at your peril. [Link]

-

ResearchGate. (n.d.). Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. [Link]

-

Wikipedia. (n.d.). Thermal decomposition. [Link]

-

ResearchGate. (n.d.). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. [Link]

-

ResearchGate. (n.d.). Thermal Decomposition Pathways of p-Xylene, Adapted. [Link]

-

ResearchGate. (n.d.). Decomposition of Aromatic Compounds Relevant to Organic Electronics under Exposure to Low-Energy Electrons. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]

- 5. Runaway Reaction - Chemical Engineering World [chemicalengineeringworld.com]

- 6. cedrec.com [cedrec.com]

- 7. tainstruments.com [tainstruments.com]

- 8. scribd.com [scribd.com]

- 9. Amine Thermal Degradation [bre.com]

- 10. thermalsupport.com [thermalsupport.com]

- 11. bath.ac.uk [bath.ac.uk]

- 12. tainstruments.com [tainstruments.com]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 15. researchgate.net [researchgate.net]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. thierry-lequeu.fr [thierry-lequeu.fr]

- 18. mathworks.com [mathworks.com]

- 19. Thermal Runaway Modeling and Calibration of an LFP Battery Cell - Battery Design [batterydesign.net]

- 20. engineering.purdue.edu [engineering.purdue.edu]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. bloomtechz.com [bloomtechz.com]

- 25. lanxess.com [lanxess.com]

A Technical Guide to the Reactivity and Synthetic Utility of 3-Ethynyl-4-methylaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynyl-4-methylaniline is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring a nucleophilic amino group on an electron-rich aromatic ring and a reactive terminal alkyne, provides a versatile platform for the synthesis of complex molecular scaffolds. This guide offers an in-depth exploration of the distinct reactivity of both the ethynyl and amino moieties. We will dissect the electronic properties governing their behavior, detail key transformations such as palladium-catalyzed cross-coupling and electrophilic aromatic substitution, and provide field-proven protocols. A critical focus is placed on strategies for achieving chemoselectivity, enabling the controlled, stepwise functionalization of this valuable synthetic building block.

Core Chemical Characteristics: An Electronic Overview

The reactivity of 3-ethynyl-4-methylaniline is dictated by the electronic interplay between the aromatic ring and its substituents. The amino (-NH₂) group is a powerful activating group, donating electron density to the benzene ring through resonance. This effect is augmented by the methyl (-CH₃) group, which provides modest activation via hyperconjugation. Consequently, the aromatic ring is highly electron-rich and primed for electrophilic attack, particularly at the positions ortho and para to the strongly directing amino group.

Conversely, the terminal ethynyl (-C≡CH) group is a site of high electron density, making it an excellent nucleophile in various metal-catalyzed reactions. The terminal proton is weakly acidic and can be removed by a suitable base, forming an acetylide anion, which is a key intermediate in many of its characteristic reactions.

Caption: Workflow for controlled electrophilic aromatic substitution.

Experimental Protocol: Acetylation of 3-Ethynyl-4-methylaniline

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethynyl-4-methylaniline (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water. If using an organic solvent, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-(5-ethynyl-2-methylphenyl)acetamide.

Reactivity Profile of the Ethynyl Group

The terminal alkyne is a versatile functional group, renowned for its participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the coupling of terminal alkynes with aryl or vinyl halides. [1][2][3][4]This reaction, catalyzed by a combination of palladium and copper(I) salts, proceeds under mild conditions and tolerates a wide range of functional groups, including the aniline moiety. [3][4]It is extensively used to construct complex frameworks for pharmaceuticals and organic materials. [3][5]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

-

Setup: To a degassed solution of 3-ethynyl-4-methylaniline (1.2 eq) and an aryl halide (e.g., iodobenzene, 1.0 eq) in a suitable solvent (e.g., THF/triethylamine mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%).

-

Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture, filter through a pad of celite to remove the catalyst, and rinse with an appropriate solvent (e.g., ethyl acetate).

-

Isolation: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a prime example of "click chemistry," the CuAAC reaction offers a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. [6][7][8][9]The reaction is characterized by its simplicity, high yields, and exceptional functional group tolerance, making it invaluable for bioconjugation and drug discovery. [6]The resulting triazole ring is a stable and often beneficial linker in bioactive molecules.

Experimental Protocol: CuAAC Reaction

-

Setup: In a vial, dissolve the organic azide (1.0 eq) and 3-ethynyl-4-methylaniline (1.0 eq) in a suitable solvent system, often a mixture of t-butanol and water (1:1).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.1-0.2 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq) in a minimal amount of water.

-

Reaction: Add the catalyst solution to the mixture of the azide and alkyne. Stir vigorously at room temperature. The reaction is often complete within 1-24 hours.

-

Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Achieving Chemoselectivity: A Summary of Strategies

The synthetic utility of 3-ethynyl-4-methylaniline hinges on the ability to selectively functionalize one group while leaving the other intact. The choice of reaction conditions and the use of protecting groups are the primary tools for achieving this control.

| Target Functionalization | Strategy | Typical Reagents & Conditions | Notes |

| Ethynyl Group | Direct Reaction | Sonogashira: Pd(0)/Cu(I), base (e.g., Et₃N), room temp. to 60°C. [2][3] | The aniline group is generally tolerated under these mild, often basic conditions. |

| CuAAC: CuSO₄, Na-Ascorbate, aq. solvent, room temp. [7] | Highly chemoselective; does not affect the aniline moiety. | ||

| Aromatic Ring (SEAr) | Protection-Deprotection | 1. Protection: Acetic anhydride, pyridine. [10] | Protection is crucial for controlling reactivity and directing effects. |

| 2. SEAr: e.g., HNO₃/H₂SO₄ for nitration; Br₂/AcOH for bromination. | The ethynyl group is stable to many SEAr conditions. | ||

| 3. Deprotection: Aqueous HCl or NaOH. | Restores the amino group after substitution is complete. | ||

| Amino Group (N-Alkylation/Acylation) | Direct Reaction | Acyl chlorides or alkyl halides, often with a non-nucleophilic base. | Can be performed selectively under conditions that do not affect the alkyne. |

digraph "Chemoselectivity_Flowchart" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];start [label="Starting Material:\n3-Ethynyl-4-methylaniline", shape=Mdiamond, fillcolor="#FFFFFF"]; q1 [label="Desired Reaction Site?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ethynyl_path [label="Ethynyl Group Reactions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sonogashira [label="Sonogashira Coupling\n(Pd/Cu, Base)", shape=box, fillcolor="#E8F0FE"]; click [label="CuAAC 'Click' Reaction\n(CuSO₄, Na-Ascorbate)", shape=box, fillcolor="#E8F0FE"]; aniline_path [label="Aniline/Ring Reactions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q2 [label="Direct N-Alkylation/\nAcylation?", shape=diamond, style=filled, fillcolor="#FCE8E6"]; n_alk [label="N-Alkylation/Acylation\n(Alkyl/Acyl Halide, Base)", shape=box, fillcolor="#FCE8E6"]; sear_path [label="Electrophilic Aromatic\nSubstitution", fillcolor="#34A853", fontcolor="#FFFFFF"]; protect [label="Protect Amino Group\n(e.g., Acetylation)", shape=box, fillcolor="#E6F4EA"]; substitute [label="Perform SₑAr Reaction", shape=box, fillcolor="#E6F4EA"]; deprotect [label="Deprotect Amino Group", shape=box, fillcolor="#E6F4EA"]; start -> q1; q1 -> ethynyl_path [label="Ethynyl"]; q1 -> aniline_path [label="Aniline/Ring"]; ethynyl_path -> sonogashira; ethynyl_path -> click; aniline_path -> q2; q2 -> n_alk [label="Yes"]; q2 -> sear_path [label="No (SₑAr)"]; sear_path -> protect -> substitute -> deprotect;

}

Caption: Decision workflow for selective functionalization.

Applications in Drug Discovery

3-Ethynyl-4-methylaniline is a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. The ethynyl group serves as a critical pharmacophoric element that can extend into hydrophobic pockets of an enzyme's ATP-binding site, forming key interactions that enhance potency and selectivity. [11]A prominent example is its use in the synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung cancer. [11]

Conclusion

3-Ethynyl-4-methylaniline presents a duality of reactivity that makes it an exceptionally powerful tool for synthetic chemists. The highly activated aromatic ring, when its reactivity is properly managed through protection strategies, allows for precise substitution patterns. Simultaneously, the terminal ethynyl group provides access to robust and high-yielding coupling methodologies like the Sonogashira and CuAAC reactions. A thorough understanding of the principles of chemoselectivity outlined in this guide empowers researchers to harness the full synthetic potential of this versatile molecule, paving the way for the efficient construction of novel pharmaceuticals and advanced materials.

References

-

Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Jana, S., et al. (2024). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Retrieved from [Link]

-

ChemSourcing. (n.d.). Understanding the Chemical Properties and Synthesis of 4-[2-(4-Aminophenyl)ethynyl]aniline (CAS 6052-15-9). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and synthesis of two epoxide derivatives from 3-Ethynylaniline. Retrieved from [Link]

-

YouTube. (2024, June 18). Reactions | Synthesis of aniline derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-4-methylaniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, February 16). 4.5: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Retrieved from [Link]

-

YouTube. (2021, February 21). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

-

PubChem. (n.d.). 4-Ethyl-3-methylaniline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis and Characterization of Novel 3-Ethynyl-4-methylaniline Derivatives

Abstract